molecular formula C15H17NO B6367423 4-(4-tert-butylphenyl)pyridin-2(1H)-one CAS No. 942947-03-7

4-(4-tert-butylphenyl)pyridin-2(1H)-one

Cat. No.: B6367423
CAS No.: 942947-03-7
M. Wt: 227.30 g/mol
InChI Key: NNEFZPDSPQZPRQ-UHFFFAOYSA-N
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Description

4-(4-tert-Butylphenyl)pyridin-2(1H)-one is an organic compound that belongs to the class of pyridines It is characterized by the presence of a pyridinone ring substituted with a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-tert-butylphenyl)pyridin-2(1H)-one typically involves the reaction of 4-tert-butylbenzaldehyde with 2-pyridone under specific conditions. One common method is the Hiyama-Denmark cross-coupling reaction, which involves the use of palladium catalysts and organosilicon reagents. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and dichloroethane (DCE), along with sodium persulfate as an oxidant .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 4-(4-tert-Butylphenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Dihydropyridine derivatives.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

4-(4-tert-Butylphenyl)pyridin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-tert-butylphenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

    4,4’-Di-tert-butyl-2,2’-bipyridine: Another pyridine derivative with similar structural features but different applications.

    4-tert-Butylpyridine: A simpler pyridine derivative used in various chemical reactions.

Uniqueness: 4-(4-tert-Butylphenyl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules .

Properties

IUPAC Name

4-(4-tert-butylphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-15(2,3)13-6-4-11(5-7-13)12-8-9-16-14(17)10-12/h4-10H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEFZPDSPQZPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682905
Record name 4-(4-tert-Butylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942947-03-7
Record name 4-(4-tert-Butylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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